molecular formula C9H9NO3 B1333711 1-Isocyanato-3,5-dimethoxybenzene CAS No. 54132-76-2

1-Isocyanato-3,5-dimethoxybenzene

Cat. No. B1333711
CAS RN: 54132-76-2
M. Wt: 179.17 g/mol
InChI Key: LEKQOUWMYSIQII-UHFFFAOYSA-N
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Description

1-Isocyanato-3,5-dimethoxybenzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with dimethoxybenzene moieties, which can provide insight into the reactivity and properties of similar structures. For instance, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor in Diels-Alder reactions to create highly substituted anthracenols . Additionally, the decarboxylation of 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide leads to the formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane . These studies suggest that dimethoxybenzene derivatives are versatile in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 1-Isocyanato-3,5-dimethoxybenzene involves various strategies. For example, the use of 1,4-difluoro-2,5-dimethoxybenzene as a precursor in Diels-Alder reactions demonstrates the potential for creating complex polycyclic structures from simpler dimethoxybenzene derivatives . The formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane through a free-radical process indicates that dimethoxybenzene compounds can undergo radical transformations .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Isocyanato-3,5-dimethoxybenzene can be quite complex. The paper discussing 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer provides detailed information on the orientation of methoxy groups and their impact on the overall molecular geometry . The different orientations of the methoxy groups, with one lying in the plane of the benzene ring and the other almost perpendicular, highlight the importance of substituent positioning in determining molecular structure .

Chemical Reactions Analysis

The chemical reactivity of dimethoxybenzene derivatives is showcased through various reactions. The iterative double benzyne-furan Diels-Alder reactions using 1,4-difluoro-2,5-dimethoxybenzene result in the formation of substituted oxabenzonorbornadienes and anthracenols . The decarboxylation of 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide to form dicyano diarylethanes involves electron transfer and free-radical processes . These reactions demonstrate the potential for dimethoxybenzene derivatives to participate in complex synthetic pathways.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Isocyanato-3,5-dimethoxybenzene are not directly discussed, the properties of related compounds can provide some insights. The crystallization behavior and molecular geometry of 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer suggest that substituents can significantly influence the physical properties of dimethoxybenzene derivatives . The orientation of methoxy groups affects the molecule's ability to participate in conjugation with the aromatic system, which can impact the compound's reactivity and stability .

Scientific Research Applications

Energy Storage and Battery Applications

1-Isocyanato-3,5-dimethoxybenzene derivatives have significant applications in energy storage, particularly in non-aqueous redox flow batteries. A study by Zhang et al. (2017) demonstrated that 1,4-Dimethoxybenzene derivatives, a related compound, are promising catholytes due to their high open-circuit potentials and electrochemical reversibility. However, these materials face challenges in chemical stability when oxidized. Advanced formulations with bicyclic substitutions, like 9,10-bis(2-methoxyethoxy)-1,2,3,4,5,6,7,8-octahydro-1,4:5,8-dimethanenoanthracene (BODMA), show improved solubility and chemical stability in charged states, making them suitable for hybrid flow cells in energy storage systems (Zhang et al., 2017).

Pharmaceutical and Medical Intermediate Synthesis

In the pharmaceutical field, derivatives of 1-Isocyanato-3,5-dimethoxybenzene are used as intermediates in the synthesis of medical molecules. For instance, the preparation of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate used in psychotic and schizophrenic psychosis treatments, has been reported. This synthesis involves a series of reactions starting from 1,4-dimethoxybenzene, indicating the potential use of 1-Isocyanato-3,5-dimethoxybenzene in similar pathways (Z. Zhimin, 2003).

Electrochemical Applications

The electrochemical properties of dimethoxybenzene derivatives are explored for their potential in lithium-ion batteries. Zhang et al. (2010) synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) as a redox shuttle additive for lithium-ion batteries. Their research suggests that these compounds, when modified, can enhance overcharge protection in lithium-ion batteries. This indicates that 1-Isocyanato-3,5-dimethoxybenzene could have similar applications with appropriate chemical modifications (Zhang et al., 2010).

Molecular Electronics

Derivatives of 1-Isocyanato-3,5-dimethoxybenzene are studied in the context of molecular electronics. Wartini et al. (1998) investigated various radical cationswhere two terminal 1,4-dimethoxybenzene units were connected to different bridges, exploring intramolecular electronic interactions. These findings could be extrapolated to the study of 1-Isocyanato-3,5-dimethoxybenzene derivatives for applications in molecular electronics, where their unique electronic properties might be utilized (Wartini et al., 1998).

Photoreactive Studies

In photoreactive studies, the photochemistry of dimethoxybenzenes, including compounds structurally similar to 1-Isocyanato-3,5-dimethoxybenzene, has been explored. Pollard et al. (1993) studied the photochemistry of isomeric dimethoxybenzenes in acidic conditions, which led to the photoprotonation of the ring and ipso substitution of the methoxy group by water. This research indicates potential applications of 1-Isocyanato-3,5-dimethoxybenzene in photochemical reactions and understanding its behavior under different light and environmental conditions (Pollard et al., 1993).

Safety And Hazards

Safety information for 1-Isocyanato-3,5-dimethoxybenzene indicates that it is hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used . The compound should be stored in a well-ventilated place .

properties

IUPAC Name

1-isocyanato-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-8-3-7(10-6-11)4-9(5-8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKQOUWMYSIQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371198
Record name 1-isocyanato-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyanato-3,5-dimethoxybenzene

CAS RN

54132-76-2
Record name 1-isocyanato-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54132-76-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 3,5-dimethoxyaniline (8.4 g) in toluene (100 ml) was dropwise added to a toluene solution containing 20 g of phosgene at 10° to 20° C. The resulting mixture was gradually heated and, after being refluxed for 30 minutes, cooled to room temperature. The solvent was removed by distillation under reduced pressure to give (3,5-dimethoxy)phenyl isocyanate (9.8 g). The thus obtained crude substance was added to a methanol solution (50 ml) containing triethylamine (1 g). The resultant mixture was allowed to stand at room temperature for 12 hours, poured into ice-water and extracted with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography using a mixture of benzene and tetrahydrofuran as the eluent to give methyl N-(3,5-dimethoxyphenyl)carbamate (10.2 g) in a yield of 88% (calculated from the starting 3,5-dimethoxyaniline). M.P., 64.5°-65° C.
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20 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wortmann, B Lindenthal, P Muhn… - Journal of Medicinal …, 2019 - ACS Publications
The human luteinizing hormone receptor (hLH-R) is a member of the glycoprotein hormone family of G-protein-coupled receptors (GPCRs), activated by luteinizing hormone (hLH) and …
Number of citations: 14 pubs.acs.org

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